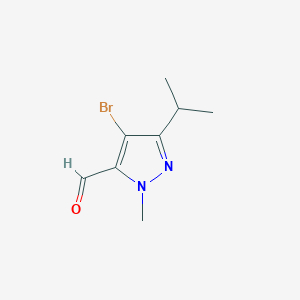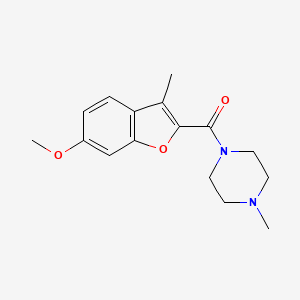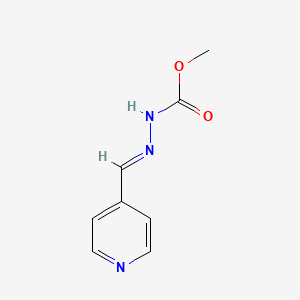![molecular formula C17H15ClN2O3 B10905728 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B10905728.png)
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(5-Chlor-2-hydroxyphenyl)methyliden]-4-(Prop-2-en-1-yloxy)benzohydrazid ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Hydrazidgruppe umfasst, die mit einem Benzolring verbunden ist, der mit einer Chlor- und Hydroxygruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N'-[(E)-(5-Chlor-2-hydroxyphenyl)methyliden]-4-(Prop-2-en-1-yloxy)benzohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 5-Chlor-2-hydroxybenzaldehyd und 4-(Prop-2-en-1-yloxy)benzohydrazid. Die Reaktion wird üblicherweise in einer wasserfreien Ethanol-Lösung mit einer
Analyse Chemischer Reaktionen
Types of Reactions
4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while reduction can lead to the formation of simpler hydrazide compounds .
Wissenschaftliche Forschungsanwendungen
4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer studies.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique allyloxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H15ClN2O3 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-9-23-15-6-3-12(4-7-15)17(22)20-19-11-13-10-14(18)5-8-16(13)21/h2-8,10-11,21H,1,9H2,(H,20,22)/b19-11+ |
InChI-Schlüssel |
MFSPMXPTKXWTIO-YBFXNURJSA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B10905654.png)
![5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B10905669.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10905672.png)
![2-Ethyl-3-methyl-7-nitro-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10905675.png)
![5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10905682.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide](/img/structure/B10905689.png)
![8-ethyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10905695.png)

![4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate](/img/structure/B10905706.png)


![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10905733.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B10905739.png)
